molecular formula C10H18ClN3O B6354407 {[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride CAS No. 2323074-22-0

{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride

Cat. No. B6354407
CAS RN: 2323074-22-0
M. Wt: 231.72 g/mol
InChI Key: VKTMHBFJCVYMCG-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Mechanism of Action

Target of Action

Compounds with 1,2,4-oxadiazole structures have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

1,2,4-oxadiazoles have been reported to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole structures , it’s likely that this compound could affect multiple pathways, with downstream effects varying depending on the specific pathway and cellular context.

Result of Action

Given the reported biological activities of 1,2,4-oxadiazole structures , it’s plausible that this compound could induce a variety of effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, it is highly soluble in a variety of solvents, which makes it easy to use in a variety of experiments. The major limitation of this compound is that it has not been extensively tested in humans or animals, so its potential effects on human or animal physiology are unknown.

Future Directions

The potential applications of {[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride are numerous, and there are a variety of future directions that could be explored. These include further research into its use as a fluorescent label for proteins, further research into its use as a ligand in enzyme assays, and further research into its use as a reagent in organic synthesis. Additionally, further research into its biochemical and physiological effects could be conducted, as well as further research into its potential applications in drug development.

Synthesis Methods

{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-cyclohexanecarboxylic acid with ammonia in the presence of sodium hydroxide, followed by treatment with hydrochloric acid. This method yields a white solid with a melting point of 198-200 °C.

Scientific Research Applications

{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride has been widely used in scientific research due to its ability to act as a fluorescent label for proteins. It has been used to label proteins for a variety of applications, including the study of protein-protein interactions and the study of protein folding and stability. Additionally, this compound has been used as a ligand in enzyme assays, and as a reagent in organic synthesis.

properties

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h8-9H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTMHBFJCVYMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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